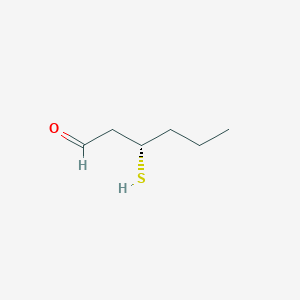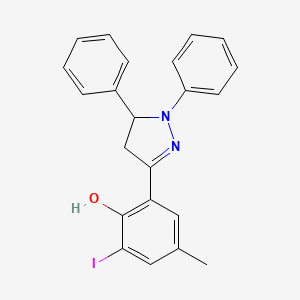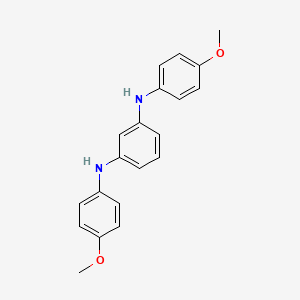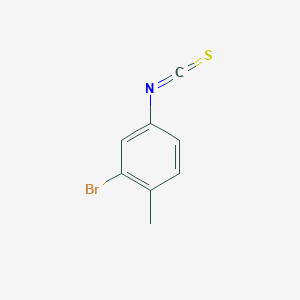![molecular formula C14H23N3OS2 B12571566 3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane CAS No. 191467-49-9](/img/structure/B12571566.png)
3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties . This compound is characterized by its unique structure, which includes a thiadiazole ring, a pentylsulfanyl group, and a quinuclidine moiety.
Méthodes De Préparation
The synthesis of 3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, which can be achieved through the reaction of thiosemicarbazide with carbon disulfide in the presence of a base. The resulting intermediate is then reacted with an appropriate alkyl halide to introduce the pentylsulfanyl group. The final step involves the coupling of the thiadiazole derivative with quinuclidine under suitable reaction conditions .
Analyse Des Réactions Chimiques
3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiadiazole ring.
Applications De Recherche Scientifique
3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. It also interacts with DNA and proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane can be compared with other thiadiazole derivatives, such as:
5-Phenyl-1,3,4-thiadiazol-2-amine: This compound has similar anticancer properties but lacks the quinuclidine moiety, which may affect its pharmacological profile.
N-(5-(4-aminophenyl)-1,3,4-thiadiazole-2-yl)-2-diphenylamino)acetamide (ATPA): This derivative is known for its corrosion inhibition properties and has a different substitution pattern on the thiadiazole ring.
The uniqueness of this compound lies in its combination of the thiadiazole ring, pentylsulfanyl group, and quinuclidine moiety, which contribute to its distinct chemical and pharmacological properties.
Propriétés
Numéro CAS |
191467-49-9 |
|---|---|
Formule moléculaire |
C14H23N3OS2 |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
3-(1-azabicyclo[2.2.2]octan-3-yloxy)-4-pentylsulfanyl-1,2,5-thiadiazole |
InChI |
InChI=1S/C14H23N3OS2/c1-2-3-4-9-19-14-13(15-20-16-14)18-12-10-17-7-5-11(12)6-8-17/h11-12H,2-10H2,1H3 |
Clé InChI |
SNXKDZFMTKWNNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSC1=NSN=C1OC2CN3CCC2CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)


![2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate](/img/structure/B12571520.png)



![2H-[1,3,5]oxadiazino[3,2-a]benzimidazole](/img/structure/B12571537.png)
![6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B12571539.png)
![10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid](/img/structure/B12571548.png)
![N,N-Bis[2-(carboxymethoxy)ethyl]glycine](/img/structure/B12571552.png)
![[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid](/img/structure/B12571559.png)

